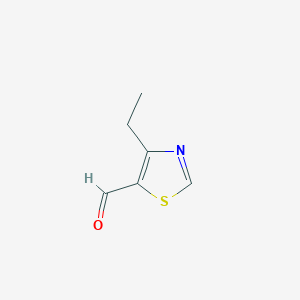

4-Ethylthiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethylthiazole-5-carbaldehyde is a heterocyclic organic compound characterized by the presence of a thiazole ring substituted with an ethyl group at the 4-position and an aldehyde group at the 5-position. This compound is known for its applications in various chemical processes and research fields due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with thiourea, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and oxidation steps.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophilic reagents, catalysts, varying temperatures.

Major Products:

Oxidation: 4-Ethylthiazole-5-carboxylic acid.

Reduction: 4-Ethylthiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

4-Ethylthiazole-5-carbaldehyde undergoes typical reactions of aldehydes and thiazole derivatives, including nucleophilic addition. Several methods have been developed for its synthesis.

Pharmaceutical and Agrochemical Development

This compound is significant in developing pharmaceuticals and agrochemicals. Thiazoles and their derivatives have demonstrated anticancer activity . For example, researchers synthesized N-acylated 2-amino-5-benzyl-1,3-thiazoles and screened them for anticancer activity, identifying compound 20 as most active against human glioblastoma U251 cells and human melanoma WM793 cells . The thiazole structure may facilitate interactions with specific proteins, potentially leading to inhibitory effects or modulation of biological pathways.

Other Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, its structural similarities with other thiazole derivatives suggest potential applications in:

- Enzyme Inhibition: Interaction studies suggest that this compound's thiazole structure may allow it to interact with biological targets like enzymes or receptors, potentially leading to inhibitory effects or modulation of biological pathways.

- Material Science: Similar compounds are explored in developing novel materials, especially polymers with specific properties for industrial applications .

Polyphenols and Bioactivity

The broader family of thiazoles, including this compound, can be viewed in the context of bioactive compounds and their impact on health . Polyphenol-containing compounds have attracted attention for their antioxidant properties, anticancer activity, and adherent affinity, showing promise in bioimaging, therapeutic delivery, and other biomedical applications . Dietary phenolic compounds can also modulate the gut microbiome, influencing their biological activity . Resveratrol and curcumin, for instance, can impact gut microbiome composition and glycemic control .

Challenges and Future Research

Mécanisme D'action

The mechanism of action of 4-Ethylthiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparaison Avec Des Composés Similaires

4-Methylthiazole-5-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.

4-Phenylthiazole-5-carbaldehyde: Contains a phenyl group at the 4-position.

4-Isopropylthiazole-5-carbaldehyde: Features an isopropyl group at the 4-position.

Uniqueness: 4-Ethylthiazole-5-carbaldehyde is unique due to the presence of the ethyl group, which influences its reactivity and interactions compared to other similar compounds. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical reactions and applications.

Activité Biologique

4-Ethylthiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of various bioactive molecules, and its interactions with biological targets are of significant interest. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a thiazole ring, which is known for contributing to various biological activities. The presence of the aldehyde functional group enhances its reactivity, allowing for potential interactions with enzymes and receptors involved in biological pathways.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been reported to exhibit antimicrobial properties. A study indicated that compounds with similar thiazole structures demonstrated moderate to potent antibacterial activity against various strains of bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Research suggests that this compound may exhibit cytotoxic effects against cancer cell lines. A related compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against carcinoma cell lines . The thiazole moiety is believed to play a crucial role in enhancing the anticancer activity by modulating key cellular pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition

The compound's thiazole structure may facilitate interactions with specific proteins, potentially leading to inhibitory effects on enzymes involved in critical biological processes. For instance, thiazole derivatives have been identified as inhibitors of mitotic kinesins, which are essential for proper cell division . Preliminary findings suggest that this compound could similarly affect enzyme activity through competitive inhibition.

Study on Antifungal Activity

In a comparative study, novel thiazole derivatives were synthesized and evaluated for antifungal activity. While specific data on this compound is limited, related compounds exhibited significant inhibition against several phytopathogenic fungi, suggesting a potential role for this compound in antifungal applications .

Mechanistic Insights

A detailed investigation into the mechanism of action revealed that thiazole derivatives could induce multipolar spindle formation in cancer cells, leading to enhanced apoptosis. This mechanism was linked to the disruption of normal mitotic processes, indicating a promising avenue for further research into this compound's anticancer properties .

Research Findings Summary

Propriétés

Formule moléculaire |

C6H7NOS |

|---|---|

Poids moléculaire |

141.19 g/mol |

Nom IUPAC |

4-ethyl-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C6H7NOS/c1-2-5-6(3-8)9-4-7-5/h3-4H,2H2,1H3 |

Clé InChI |

NUQOXCXRDNXTHR-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(SC=N1)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.